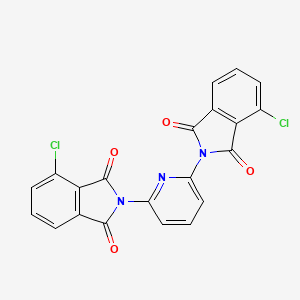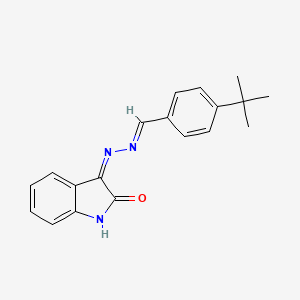
2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione), also known as PDI-2, is a synthetic compound that has gained significant attention in the field of materials chemistry and biomedical research due to its unique properties. PDI-2 is a highly conjugated molecule with a rigid structure, making it an excellent candidate for various applications, including organic electronics, photovoltaics, and biomedical imaging.
Mecanismo De Acción
The mechanism of action of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) is not well understood. However, studies have shown that 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) can interact with biological molecules such as proteins and DNA, suggesting that it may have potential applications in drug discovery and delivery.
Biochemical and Physiological Effects:
2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for biomedical applications. However, more studies are needed to fully understand the biochemical and physiological effects of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) is relatively expensive compared to other fluorescent probes and may not be suitable for large-scale applications.
Direcciones Futuras
There are several future directions for the research and development of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione). One potential direction is the synthesis of novel 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) derivatives with improved properties, such as higher fluorescence quantum yields and better solubility in water. Another direction is the development of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione)-based materials for biomedical applications, such as drug delivery and imaging. Finally, more studies are needed to fully understand the mechanism of action of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) and its potential applications in drug discovery and development.
Métodos De Síntesis
The synthesis of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) involves the reaction of 2,6-dichloropyridine with phthalic anhydride in the presence of a catalyst, followed by a cyclization reaction to form the final product. The synthesis of 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) is relatively straightforward and can be easily scaled up for industrial applications.
Aplicaciones Científicas De Investigación
2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has been extensively studied for its potential applications in various fields, including organic electronics, photovoltaics, and biomedical research. In the field of organic electronics, 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has been used as an electron-transporting material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has also been used as a building block for the synthesis of novel materials with improved properties.
In biomedical research, 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has been used as a fluorescent probe for imaging applications. 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) is highly fluorescent and has excellent photostability, making it an ideal candidate for in vivo imaging. 2,2'-(2,6-pyridinediyl)bis(4-chloro-1H-isoindole-1,3(2H)-dione) has also been used as a photosensitizer for photodynamic therapy (PDT), a non-invasive cancer treatment that involves the use of light to activate photosensitizing agents.
Propiedades
IUPAC Name |
4-chloro-2-[6-(4-chloro-1,3-dioxoisoindol-2-yl)pyridin-2-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H9Cl2N3O4/c22-12-6-1-4-10-16(12)20(29)25(18(10)27)14-8-3-9-15(24-14)26-19(28)11-5-2-7-13(23)17(11)21(26)30/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMKDPCCBQQODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)N(C2=O)C3=NC(=CC=C3)N4C(=O)C5=C(C4=O)C(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H9Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-[6-(4-chloro-1,3-dioxoisoindol-2-yl)pyridin-2-yl]isoindole-1,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-N'-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6121134.png)

![8-bromo-N-(2-fluorophenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6121143.png)
![2-[(benzylthio)acetyl]-N-(4-chlorophenyl)hydrazinecarbothioamide](/img/structure/B6121151.png)
![4-[5-chloro-4-(4-chloro-2,6-dimethylphenoxy)-3,6-difluoro-2-pyridinyl]morpholine](/img/structure/B6121153.png)

![2,5-dichlorophenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate](/img/structure/B6121163.png)
![3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-5-phenyl-2,4(3H,5H)-furandione](/img/structure/B6121174.png)
![1-(1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)ethanone](/img/structure/B6121178.png)
![4-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-ethyl-2-piperazinone](/img/structure/B6121186.png)

![ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6121208.png)
![N-(2-isopropoxyethyl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6121209.png)
![2-(1,3-benzothiazol-2-yl)-4-{1-[(4-methoxybenzyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6121238.png)